

# Head-to-Head In Vitro Comparison: UP163 (as represented by Upadacitinib) and Tofacitinib

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of the Janus kinase (JAK) inhibitors **UP163** (represented here by the well-characterized selective JAK1 inhibitor, Upadacitinib) and Tofacitinib. This document is intended to serve as a resource for researchers and professionals in drug development, offering a detailed examination of their respective mechanisms of action, inhibitory profiles, and effects on cellular signaling pathways based on publicly available experimental data.

## **Executive Summary**

Tofacitinib, a first-generation JAK inhibitor, demonstrates broad activity against multiple JAK family members, primarily inhibiting JAK1 and JAK3. This broad-spectrum inhibition leads to the modulation of a wide array of cytokine signaling pathways. In contrast, Upadacitinib, a second-generation inhibitor, was designed for greater selectivity towards JAK1. This enhanced selectivity aims to provide a more targeted therapeutic effect while potentially mitigating off-target effects associated with the inhibition of other JAK isoforms. This guide presents in vitro data to delineate these differences in kinase selectivity, cytokine signaling inhibition, and impact on T-cell proliferation.

### **Kinase Inhibition Profile**

The in vitro potency and selectivity of Upadacitinib and Tofacitinib have been characterized through various enzymatic and cellular assays. The half-maximal inhibitory concentrations



(IC50) provide a quantitative measure of their inhibitory activity against specific JAK kinases.

| Kinase Target | Upadacitinib IC50<br>(nM) | Tofacitinib IC50<br>(nM) | Key Findings                                                                                             |
|---------------|---------------------------|--------------------------|----------------------------------------------------------------------------------------------------------|
| JAK1          | 43                        | 112                      | Both compounds inhibit JAK1, with Upadacitinib showing higher potency in some assays.                    |
| JAK2          | 120                       | 20                       | Tofacitinib is more potent against JAK2 than Upadacitinib.                                               |
| JAK3          | 2300                      | 1.6                      | Tofacitinib is a potent inhibitor of JAK3, while Upadacitinib is highly selective against it.[1][2]      |
| TYK2          | 4700                      | 34                       | Tofacitinib shows<br>moderate activity<br>against TYK2,<br>whereas Upadacitinib<br>has minimal activity. |

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). The data presented here is a synthesis from multiple sources to provide a comparative overview.

# Inhibition of Cytokine-Induced STAT Phosphorylation

The functional consequence of JAK inhibition is the blockade of signal transducer and activator of transcription (STAT) phosphorylation, a critical step in cytokine signaling. The inhibitory effects of Upadacitinib and Tofacitinib on the phosphorylation of STATs in response to various







cytokine stimuli are summarized below. These assays are typically performed in peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets.



| Cytokine Stimulus<br>(Signaling<br>Pathway) | Upadacitinib IC50<br>(nM) | Tofacitinib IC50<br>(nM) | Pathway Selectivity                                                                                  |
|---------------------------------------------|---------------------------|--------------------------|------------------------------------------------------------------------------------------------------|
| IL-6<br>(JAK1/JAK2/TYK2)                    | 60.7                      | 119                      | Upadacitinib is more potent in inhibiting this predominantly JAK1-driven pathway.[3]                 |
| IL-2 (JAK1/JAK3)                            | Potent Inhibition         | Potent Inhibition        | Both compounds are potent inhibitors of JAK1/3-dependent cytokine signaling.[4]                      |
| IL-4 (JAK1/JAK3)                            | Potent Inhibition         | Potent Inhibition        | Similar to IL-2, both effectively block this pathway.[4][5]                                          |
| IL-15 (JAK1/JAK3)                           | Potent Inhibition         | Potent Inhibition        | Both demonstrate<br>strong inhibition of this<br>common gamma-<br>chain cytokine<br>signaling.[4][5] |
| IL-21 (JAK1/JAK3)                           | Potent Inhibition         | Potent Inhibition        | Both potently inhibit<br>this pathway, crucial<br>for lymphocyte<br>function.[4][5]                  |
| IFN-y (JAK1/JAK2)                           | High Potency              | Reduced Potency          | Upadacitinib shows higher potency against this JAK1/2- mediated pathway compared to Tofacitinib.[4]  |
| GM-CSF (JAK2/JAK2)                          | Less Potent Inhibition    | More Potent Inhibition   | Tofacitinib's stronger JAK2 inhibition translates to more                                            |



|                  |     |      | potent blocking of this pathway.[4][5]                                     |
|------------------|-----|------|----------------------------------------------------------------------------|
| IL-7 (JAK1/JAK3) | 125 | 79.1 | Tofacitinib is more potent in inhibiting this JAK1/JAK3-dependent pathway. |

## **T-Cell Proliferation Inhibition**

The proliferation of T-lymphocytes is a hallmark of the adaptive immune response and is heavily dependent on cytokine signaling. In vitro T-cell proliferation assays, often using mitogens like phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies, are used to assess the immunomodulatory effects of JAK inhibitors.

| Assay Type                                  | Upadacitinib                 | Tofacitinib                  | Key Findings                                                                                                                                 |
|---------------------------------------------|------------------------------|------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|
| PHA-stimulated PBMC Proliferation           | Dose-dependent<br>inhibition | Dose-dependent<br>inhibition | Both compounds effectively inhibit T-cell proliferation, with Upadacitinib showing strong inhibitory effects at nanomolar concentrations.[6] |
| CD3/CD28-stimulated<br>T-Cell Proliferation | Inhibition of proliferation  | Inhibition of proliferation  | Both inhibitors reduce<br>the proliferation of T-<br>cells upon T-cell<br>receptor (TCR)<br>stimulation.                                     |

## Signaling Pathways and Experimental Workflows Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the canonical JAK-STAT signaling pathway and highlight the differential points of intervention for Upadacitinib and Tofacitinib.





Click to download full resolution via product page

Caption: Differential Inhibition of the JAK-STAT Pathway.



## **Experimental Workflow Diagrams**



Click to download full resolution via product page



Caption: In Vitro Kinase Inhibition Assay Workflow.



Click to download full resolution via product page

Caption: Phospho-STAT Flow Cytometry Assay Workflow.



## Detailed Experimental Protocols In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific JAK kinase.

#### Materials:

- Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
- Peptide substrate (e.g., a generic tyrosine kinase substrate)
- Adenosine triphosphate (ATP)
- Test compounds (Upadacitinib, Tofacitinib) and vehicle control (DMSO)
- Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- 96-well or 384-well plates
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
- Plate reader capable of luminescence detection

#### Procedure:

- Prepare serial dilutions of the test compounds in kinase assay buffer.
- In the wells of a microplate, add the recombinant JAK enzyme and the peptide substrate.
- Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) for baseline activity and a no-enzyme control for background.
- Initiate the kinase reaction by adding ATP to each well. The concentration of ATP should be close to the Km for each enzyme to ensure competitive inhibition is accurately measured.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).



- Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.
- Measure the luminescence signal using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the vehicle control.
- Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

## **Cytokine-Induced Phospho-STAT (pSTAT) Flow Cytometry Assay**

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in immune cells.

#### Materials:

- Freshly isolated human peripheral blood mononuclear cells (PBMCs)
- Recombinant human cytokines (e.g., IL-2, IL-6, IFN-y)
- Test compounds (Upadacitinib, Tofacitinib) and vehicle control (DMSO)
- Cell culture medium (e.g., RPMI 1640)
- Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
- Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD14) and intracellular pSTATs (e.g., pSTAT1, pSTAT3, pSTAT5)
- Flow cytometer

#### Procedure:

Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).



- Resuspend PBMCs in cell culture medium and pre-incubate with serial dilutions of the test compounds or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
- Stimulate the cells with a specific cytokine at a pre-determined optimal concentration for a short period (e.g., 15-30 minutes) at 37°C.
- Immediately fix the cells by adding a fixation buffer to stop the signaling cascade.
- Permeabilize the cells using a permeabilization buffer to allow intracellular antibody staining.
- Stain the cells with a cocktail of antibodies against cell surface markers to identify different immune cell populations (e.g., T cells, B cells, monocytes).
- Stain the cells with an antibody specific for the phosphorylated form of the STAT protein of interest.
- Wash the cells and acquire data on a flow cytometer.
- Analyze the data using flow cytometry software. Gate on the specific cell populations and quantify the median fluorescence intensity (MFI) of the pSTAT signal.
- Calculate the percent inhibition of pSTAT signaling for each compound concentration and determine the IC50 value.[7]

## **T-Cell Proliferation Assay (CFSE-based)**

Objective: To assess the effect of JAK inhibitors on T-cell proliferation.

#### Materials:

- Isolated human PBMCs or purified T-cells
- Carboxyfluorescein succinimidyl ester (CFSE)
- T-cell stimulants (e.g., anti-CD3/CD28 antibodies or Phytohemagglutinin (PHA))
- Test compounds (Upadacitinib, Tofacitinib) and vehicle control (DMSO)
- Complete cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS)



- 96-well cell culture plates
- Flow cytometer

#### Procedure:

- Label isolated PBMCs or T-cells with CFSE according to the manufacturer's protocol. CFSE
  is a fluorescent dye that is equally distributed between daughter cells upon cell division,
  allowing for the tracking of proliferation.
- Plate the CFSE-labeled cells in a 96-well plate.
- Add serial dilutions of the test compounds or vehicle control to the wells.
- Stimulate the cells with anti-CD3/CD28 antibodies or PHA. Include an unstimulated control.
- Incubate the plate for 3-5 days at 37°C in a CO2 incubator.
- Harvest the cells and analyze them by flow cytometry.
- Gate on the lymphocyte population (and specific T-cell subsets if desired) and measure the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a round of cell division.
- Quantify the percentage of divided cells and the proliferation index for each condition.
- Determine the inhibitory effect of the compounds on T-cell proliferation.

## Conclusion

The in vitro data presented in this guide highlight the distinct pharmacological profiles of Upadacitinib and Tofacitinib. Upadacitinib's selectivity for JAK1 results in a more targeted inhibition of specific cytokine pathways, particularly those heavily reliant on JAK1 signaling. Tofacitinib, with its broader inhibition of JAK1 and JAK3, and to a lesser extent JAK2, impacts a wider range of cytokine signaling cascades. These fundamental differences in their in vitro mechanisms of action are crucial for understanding their therapeutic potential and for guiding further research and development in the field of JAK inhibition. The provided experimental



protocols offer a foundation for the in vitro characterization and comparison of these and other JAK inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preferential Inhibition of JAK1 Relative to JAK3 by Upadacitinib: Exposure-Response Analyses of Ex Vivo Data From 2 Phase 1 Clinical Trials and Comparison to Tofacitinib -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Different JAK Inhibitors and Methotrexate on Lymphocyte Proliferation and DNA Damage [mdpi.com]
- 7. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-Head In Vitro Comparison: UP163 (as represented by Upadacitinib) and Tofacitinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3543507#head-to-head-comparison-of-up163-and-tofacitinib-in-vitro]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com